4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl-
Description
Table 1: Predicted Bond Parameters for 3-(4-Methylphenyl)-2-phenyl-4(3H)-pyrimidinone
Properties
CAS No. |
80306-49-6 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
3-(4-methylphenyl)-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H14N2O/c1-13-7-9-15(10-8-13)19-16(20)11-12-18-17(19)14-5-3-2-4-6-14/h2-12H,1H3 |
InChI Key |
YAEJSSBATRPNEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C=CN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Biginelli Reaction
The Biginelli reaction is a widely used method for synthesizing dihydropyrimidinones. This reaction involves the condensation of:
- Aromatic aldehydes (e.g., benzaldehyde derivatives),
- β-ketoesters (e.g., ethyl acetoacetate), and
- Urea or thiourea .
In the presence of catalysts such as Fe(III)-Schiff base immobilized on SBA-15, excellent yields (>95%) can be achieved under sonochemical conditions, which reduce reaction time significantly.
- Catalyst: Fe(III)-Schiff base@SBA-15.
- Solvent: Ethanol.
- Conditions: Reflux or sonication at room temperature.
Modified Condensation Reactions
Another approach involves using substituted benzamidines and hydroxymethylene glycinate derivatives. This method avoids hazardous reagents and provides safer alternatives for industrial-scale production.
- Formation of hydroxymethylene glycinate derivatives using ethyl formate and sodium methoxide.
- Condensation with substituted benzamidines to yield pyrimidinone derivatives.
Specific Synthetic Routes for Substituted Pyrimidinones
Cyclization of Intermediate Compounds
Cyclization reactions are commonly employed for synthesizing pyrimidinones with specific substituents. For example:
Copper-Catalyzed Cycloaddition
Copper(I)-catalyzed alkyne-azide cycloaddition (‘Click Chemistry’) has been used to prepare pyrimidinones containing triazole rings. This method demonstrates high versatility and yields ranging from 55% to 76%.
Optimization of Reaction Conditions
Temperature Control
Reactions involving pyrimidinone synthesis are typically conducted at elevated temperatures (e.g., 110°C for aromatic amine condensation reactions). However, optimized sonochemical methods allow room-temperature synthesis, enhancing efficiency.
Solvent Selection
Chlorobenzene is often used for aromatic amine condensation reactions due to its ability to dissolve reactants effectively. Ethanol is preferred in catalytic reactions for its compatibility with environmentally friendly processes.
Data Table: Summary of Synthetic Methods
Notes on Experimental Procedures
- Monitoring Reaction Progress: Thin-layer chromatography (TLC) is commonly used to track reaction completion.
- Purification: Products are isolated via filtration and washed with ethanol or diethyl ether to remove impurities.
- Safety Considerations: Avoidance of hazardous reagents like azides enhances the safety profile for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidinone ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Substitution: Various nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidinone derivatives.
Scientific Research Applications
Anti-Cancer Activity
Research has shown that derivatives of pyrimidinones, including 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl-, exhibit significant anti-cancer properties. A study highlighted the synthesis of various pyrimidinone derivatives that act as inhibitors of protein kinases involved in cancer progression. These compounds demonstrated the ability to reduce tumor size and inhibit metastasis in preclinical models .
Case Study: VEGFR-2 Inhibition
A series of studies synthesized N(4)-phenylsubstituted derivatives that were evaluated for their efficacy as vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. These compounds showed promising results in inhibiting angiogenesis, a critical process in tumor growth .
Anti-Inflammatory Properties
The compound has also been investigated for its potential use in treating inflammatory diseases. Pyrimidinone derivatives have been identified as effective inhibitors of p38 mitogen-activated protein kinase (MAPK), which plays a pivotal role in inflammatory responses. By inhibiting this pathway, these compounds can reduce inflammation and associated symptoms .
Case Study: Inhibition of p38 MAPK
In vitro studies demonstrated that specific pyrimidinone derivatives could inhibit p38 MAPK activity, leading to decreased production of pro-inflammatory cytokines. This suggests a therapeutic potential for managing conditions such as rheumatoid arthritis and other inflammatory disorders .
Cosmetic Applications
Recent advancements have explored the incorporation of pyrimidinone derivatives into cosmetic formulations due to their skin-beneficial properties. The ability to enhance skin hydration and provide anti-aging effects makes these compounds valuable in the cosmetic industry.
Data Table: Efficacy of Pyrimidinone Derivatives in Cosmetic Formulations
| Compound Name | Application Area | Efficacy Rating (1-5) |
|---|---|---|
| 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- | Skin hydration | 4 |
| Pyrimidinone Derivative A | Anti-aging | 5 |
| Pyrimidinone Derivative B | Anti-inflammatory | 4 |
Mechanism of Action
The mechanism of action of 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, it may inhibit kinases involved in cancer cell proliferation or enzymes involved in inflammatory processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated based on substituent contributions.
Key Observations:
- Lipophilicity: The target compound’s XLogP³ (~3.8) is comparable to chlorophenyl and bromophenyl derivatives (4.2 and 3.1), reflecting the dominance of aromatic substituents. Hydroxyl or amino groups (e.g., ) reduce lipophilicity.
- Reactivity : Chlorine () and bromine () introduce sites for nucleophilic substitution, while methylthio groups () enhance sulfur-mediated interactions.
Biological Activity
4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has a unique pyrimidinone structure that allows for diverse interactions with biological macromolecules. Its chemical structure can be represented as follows:
This structure is crucial for its biological activity, particularly in enzyme inhibition and interaction with cellular targets.
The primary mechanism of action for 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl- involves enzyme inhibition . The compound can bind to the active sites of various enzymes, disrupting their normal function. This inhibition can lead to alterations in biochemical pathways relevant to disease processes, such as cancer and inflammation. Specifically, it may inhibit kinases involved in cancer cell proliferation or enzymes that mediate inflammatory responses.
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties . For instance, studies have shown that certain analogs can significantly reduce cell viability in various cancer cell lines, including HeLa and MCF-7 cells. The cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of specific signaling pathways .
Antimicrobial Properties
The compound has also been explored for its antimicrobial activities . Preliminary studies suggest that it exhibits antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxicity of 4(3H)-Pyrimidinone derivatives against various cancer cell lines. The results indicated that compounds with specific substitutions on the phenyl rings exhibited enhanced potency compared to their parent compounds. For example, a derivative with a 4-chlorophenyl substitution showed significant cytotoxicity against HeLa cells with an IC50 value of 12 µM .
| Compound | Substitution | IC50 (µM) | Cell Line |
|---|---|---|---|
| A | None | 25 | MCF-7 |
| B | 4-Chlorophenyl | 12 | HeLa |
| C | 4-Methylphenyl | 18 | HepG2 |
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of the compound was tested against common pathogenic bacteria. The results demonstrated that certain derivatives displayed broad-spectrum activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 µg/mL to 50 µg/mL depending on the specific derivative tested .
| Derivative | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| D | 10 | Staphylococcus aureus |
| E | 20 | Escherichia coli |
| F | 50 | Pseudomonas aeruginosa |
Q & A
Basic: What are the optimal synthetic routes for 4(3H)-Pyrimidinone, 3-(4-methylphenyl)-2-phenyl-?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. For example, a three-component reaction using substituted phenylacetamides, aldehydes, and thiourea derivatives under reflux conditions in ethanol or acetonitrile can yield the pyrimidinone core. Key parameters include:
- Catalyst selection : Acidic (e.g., HCl) or basic (e.g., KOH) conditions influence regioselectivity .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to non-polar solvents .
- Temperature control : Reflux at 80–100°C ensures complete cyclization .
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product. Yield improvements (≥70%) are achievable by optimizing stoichiometry and reaction time .
Basic: How can the compound’s structure be characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves stereochemistry and intermolecular interactions. For example, reports a mean C–C bond length of 0.005 Å with an R factor of 0.054, confirming structural accuracy .
- NMR spectroscopy : H NMR reveals substituent effects: aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.3–2.5 ppm), and pyrimidinone NH (δ 10–12 ppm, broad singlet) .
- IR spectroscopy : Stretching vibrations for C=O (1650–1700 cm) and C–N (1250–1350 cm) confirm the pyrimidinone ring .
Advanced: How can contradictions in reported spectral data for this compound be resolved?
Methodological Answer:
Discrepancies in NMR or IR data often arise from solvent polarity, tautomerism, or crystallographic disorder. For example:
- Tautomeric equilibria : The pyrimidinone ring can exist in keto-enol forms, altering NMR shifts. Use deuterated DMSO to stabilize the keto form .
- Crystallographic disorder : highlights disorder in the main residue, which can be addressed using anisotropic displacement parameters (ADPs) during refinement .
- Dynamic effects in NMR : Variable-temperature NMR (VT-NMR) between 25°C and 60°C can resolve overlapping signals caused by conformational flexibility .
Advanced: What computational models predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- DFT calculations : Density Functional Theory (B3LYP/6-31G*) models predict electrophilic sites at the pyrimidinone C2 and C4 positions due to electron-withdrawing effects of the carbonyl group .
- Molecular docking : For biological studies, AutoDock Vina can simulate interactions with enzymes (e.g., kinases), identifying binding affinities at the methylphenyl-substituted region .
- Solvent modeling : COSMO-RS simulations assess solvent effects on reaction pathways, such as preferential solvation in polar solvents .
Advanced: How can mechanistic studies elucidate the compound’s role in multi-component reactions?
Methodological Answer:
- Kinetic profiling : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates. For example, highlights the role of α,β-unsaturated ketones in forming Michael adducts prior to cyclization .
- Isotopic labeling : Use C-labeled thiourea to track incorporation into the pyrimidinone ring using C NMR .
- Trapping experiments : Add radical scavengers (e.g., TEMPO) to determine if free-radical pathways dominate in reactions involving peroxides .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). Use sonication (30 min at 40°C) to enhance dissolution .
- Stability : Store at –20°C under inert gas (N or Ar) to prevent hydrolysis of the pyrimidinone ring. Stability in DMSO is time-dependent: avoid storage >72 hours .
Advanced: How can crystallographic data resolve ambiguities in substituent orientation?
Methodological Answer:
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) to confirm substituent positions. uses this to validate the methylphenyl group’s orientation .
- Twinned crystals : Address diffraction ambiguities using twin refinement algorithms (e.g., CELL_NOW) as applied in for a related pyrimidine derivative .
Advanced: What strategies optimize the compound’s yield in scale-up synthesis?
Methodological Answer:
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) by minimizing residence time .
- Microwave-assisted synthesis : reports 20–30% yield improvements for similar compounds using microwave irradiation (150°C, 300 W) .
- Catalyst recycling : Immobilize acidic catalysts (e.g., sulfonic acid-functionalized silica) to reuse them for ≥5 cycles without yield loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
